2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
The compound "2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate" is a multifunctional molecule that is likely to possess a range of interesting chemical and biological properties due to its structural features. It contains a pyrrolidine ring, which is a common motif in many biologically active compounds, and a chromene moiety, which is known for its presence in various natural products with diverse pharmacological activities.
Synthesis Analysis
The synthesis of related pyrrolidine-containing compounds has been explored in several studies. For instance, asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety has been reported, providing a useful alternative to asymmetric aldol reactions . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction involving pyridinium ylides has been described, which could be relevant to the synthesis of pyrrolidine derivatives . Furthermore, polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives have been synthesized through a cyclization reaction, indicating the feasibility of incorporating both pyrrolidine and chromene structures into a single molecule .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using various techniques. For example, the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative have been investigated by X-ray analysis, revealing an essentially planar aromatic ring linked to a substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of "2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate" could also be characterized by similar methods to determine its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrolidine and chromene derivatives has been explored in various contexts. For instance, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen has been studied, leading to the formation of 5-substituted pyrroles . This indicates that the methoxy and pyrrole components of the compound may undergo similar oxidative transformations. Additionally, the synthesis of new heterocyclic betaines involving a reaction of alkyl 2H-azirine-2-carboxylates with methoxy-oxo-pyridinium derivatives has been reported, which could provide insights into the nucleophilic reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. For example, the antimycobacterial activity and acid dissociation constants of polyfunctionalized chromen-2-one derivatives have been determined, suggesting that the compound may also exhibit biological activity and possess specific acid-base properties . The solubility, crystallinity, and hydrogen bonding potential of a solvated pyrrolidine-2-carboxamide derivative have been described, providing a basis for predicting the solubility and solid-state behavior of "2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate" .
Scientific Research Applications
Antibacterial and Antifungal Applications
A study by Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing 2H-chromen-2-one moiety, using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These derivatives were evaluated for their antibacterial and antifungal activities, showing potential in this area.
Antimicrobial Properties
Govori et al. (2013) in their research Govori et al. (2013) synthesized derivatives including 4-(2-(benzyloxy) phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde, exhibiting moderate to high activity against certain bacteria like Staphylococcus aureus and E. coli.
Synthesis and Structural Revision
A study by Srikrishna et al. (2010) revised the structure of a product obtained in a Bronsted acid-catalyzed reaction, which is relevant to understanding the chemical properties and potential applications of such compounds.
Quantum Chemical Studies
Evecen & Tanak (2016) conducted quantum chemical studies on the molecular structure and properties of a related compound, (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, providing insights into its electronic and optical characteristics.
Synthesis of Aromatic Carbamates
Research by Velikorodov et al. (2014) on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment could have implications for the development of new compounds using 2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.
Synthesis for Adenosine Receptors
Costa et al. (2011) developed a synthesis method for novel chromene derivatives, identifying them as new scaffolds for adenosine receptors, highlighting a potential pharmaceutical application.
Photoluminescence Studies
Song & Gao (2014) Song & Gao (2014) investigated the photoluminescence of ethyl coumarin-3-carboxylate derivatives, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, showing enhanced emission compared to ethyl coumarin-3-carboxylate.
Antibacterial Activity of New Derivatives
Behrami & Dobroshi (2019) synthesized and evaluated new derivatives of 4-hydroxy-chromen-2-one for their high level of antibacterial activity, suggesting a potential use in antimicrobial applications.
Synthesis and Biological Evaluation
Ramaganesh et al. (2010) synthesized a series of coumarin derivatives containing thiazolidin-4-one ring and evaluated their biological properties, indicating the scope for therapeutic uses.
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAALOXLOSYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375220 | |
Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
150321-92-9 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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